molecular formula C11H15NO3 B2900844 (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid CAS No. 1212096-34-8

(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid

Cat. No. B2900844
CAS RN: 1212096-34-8
M. Wt: 209.245
InChI Key: IFNRDWSKKNGFGN-SNVBAGLBSA-N
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Description

(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid, also known as FMME, is a chiral compound that has been extensively studied for its potential use in various scientific research applications. The synthesis of FMME is a complex process that involves multiple steps, and its mechanism of action is still not fully understood. However, recent studies have shed light on its biochemical and physiological effects, which make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is still not fully understood, but recent studies have suggested that it may act as a modulator of certain ion channels in the brain. This could have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Biochemical and Physiological Effects
Studies have shown that (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid has a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is its excellent charge transport properties, which make it a promising candidate for use in organic electronic devices. However, its complex synthesis method and limited availability can make it difficult to work with in the lab. Additionally, its mechanism of action is still not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid. One area of interest is in the development of new organic electronic devices, where (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid's excellent charge transport properties could be harnessed to create more efficient and sustainable devices. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Finally, the synthesis of (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid could be further optimized to improve yields and purity, making it more accessible for use in research.

Synthesis Methods

The synthesis of (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid involves several steps, starting with the preparation of the starting material, 2-formyl-1H-pyrrole. This is then reacted with 4-methylpentanoic acid in the presence of a catalyst to form the desired product, (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of organic electronics, where (R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid has been shown to have excellent charge transport properties. This makes it a potential candidate for use in the development of new organic electronic devices, such as solar cells and transistors.

properties

IUPAC Name

(2R)-2-(2-formylpyrrol-1-yl)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(2)6-10(11(14)15)12-5-3-4-9(12)7-13/h3-5,7-8,10H,6H2,1-2H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNRDWSKKNGFGN-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid

CAS RN

1212096-34-8
Record name (2R)-2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid
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